3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol
Description
3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol is a brominated imidazopyridine derivative featuring a propargyl alcohol side chain. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets .
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-(6-bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-4-10-12-6-9(2-1-5-14)13(10)7-8/h3-4,6-7,14H,5H2 |
InChI Key |
DFNQJUAPGBPOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C#CCO |
Origin of Product |
United States |
Preparation Methods
Core Imidazo[1,2-a]pyridine Formation
The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes. For 6-bromo-substituted variants, 2-amino-5-bromopyridine serves as the primary precursor. A key protocol involves reacting this amine with 2-bromomalonaldehyde under microwave-assisted conditions to yield 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (Fig. 1A). This method achieves an 80% yield in 10 minutes at 110°C using ethanol/water (1:1) as the solvent. The aldehyde intermediate is critical for subsequent functionalization at position 3.
Table 1: Cyclization Conditions for Imidazo[1,2-a]pyridine Core
Table 2: Alkyne Coupling Optimization
| Substrate | Coupling Partner | Conditions | Yield | Source |
|---|---|---|---|---|
| 3-Iodo-6-bromoimidazo[1,2-a]pyridine | Propargyl alcohol | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80°C | 65% |
Stepwise Synthesis and Reaction Mechanisms
Route 1: Aldehyde to Alkyne Conversion
-
Corey-Fuchs Reaction : Treatment of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde with CBr₄ and PPh₃ in dichloromethane generates 3-(dibromovinyl)-6-bromoimidazo[1,2-a]pyridine. Subsequent elimination with KOtBu yields the terminal alkyne.
-
Hydration : The alkyne is hydrated using HgSO₄ in acidic aqueous THF to form the prop-2-yn-1-ol derivative. This step requires careful pH control to avoid over-oxidation to the carboxylic acid.
Route 2: Direct Cyclization with Propargyl Components
An alternative one-pot method involves condensing 2-amino-5-bromopyridine with 3-bromopropiolaldehyde under microwave irradiation. This approach simultaneously forms the imidazo ring and introduces the propynol group, though yields are moderate (50–60%) due to competing side reactions.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Purification via silica gel chromatography (DCM/acetone gradient) achieves >95% purity. Recrystallization in petroleum ether further enhances crystallinity.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at position 6 of the imidazo[1,2-a]pyridine ring undergoes nucleophilic substitution with amines, thiols, or alkoxides. This reaction is facilitated by the electron-deficient nature of the heteroaromatic system.
Example Reaction:
Reagents/Conditions:
-
Amine (e.g., benzylamine, 1.2 equiv)
-
Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
K₂CO₃ (2 equiv), DMF, 100°C, 12 h
Outcome:
Substitution yields 3-(6-(benzylamino)imidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol with >80% conversion .
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine serves as a handle for Suzuki-Miyaura and Sonogashira couplings, enabling diversification of the imidazo[1,2-a]pyridine scaffold.
Suzuki-Miyaura Coupling
Reagents/Conditions:
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (3 equiv), THF/H₂O (3:1), 60°C, 6 h
Outcome:
Forms biaryl derivatives (e.g., 3-(6-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol) with yields of 70–85% .
Sonogashira Coupling
Reagents/Conditions:
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)
-
Et₃N (3 equiv), THF, 60°C, 8 h
Outcome:
Generates conjugated diyne systems with moderate yields (50–65%) .
Propargyl Alcohol Functionalization
The propargyl alcohol group undergoes oxidation and cycloaddition reactions.
Oxidation to Ketone
Reagents/Conditions:
-
KMnO₄ (2 equiv), acetone/H₂O (2:1), 0°C, 2 h
Outcome:
Oxidation yields 3-(6-bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-one with >90% purity .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reagents/Conditions:
-
Azide (1.5 equiv)
-
CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
-
t-BuOH/H₂O (1:1), rt, 12 h
Outcome:
Forms triazole-linked conjugates (e.g., 1,2,3-triazole derivatives) in 75–85% yields .
Reduction of the Alkyne Moiety
The propargyl alcohol can be selectively reduced to allylic alcohol or alkane.
Reagents/Conditions:
-
H₂ (1 atm), Lindlar catalyst (Pd/CaCO₃, quinoline)
-
EtOAc, rt, 6 h
Outcome:
Partial hydrogenation yields (Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-ol (85% yield) .
Acid-Catalyzed Cyclization
Under acidic conditions, the propargyl alcohol participates in intramolecular cyclization.
Reagents/Conditions:
-
H₂SO₄ (cat.), toluene, reflux, 4 h
Outcome:
Forms fused tricyclic derivatives via 5-endo-dig cyclization (70% yield) .
Mechanistic Insights
-
Cross-Couplings: The bromine atom undergoes oxidative addition with Pd⁰, followed by transmetallation with boronic acids or terminal alkynes .
-
CuAAC: Copper(I) acetylide formation precedes [3+2] cycloaddition with azides .
-
Cyclization: Propargyl alcohol activation via protonation enables nucleophilic attack by the imidazo[1,2-a]pyridine nitrogen .
This compound’s versatility in cross-coupling, oxidation, and cyclization reactions positions it as a valuable intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Properties
Research indicates that 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol exhibits antimicrobial activities. Its structure allows for interactions with microbial targets, potentially leading to the development of new antimicrobial agents. Studies have shown promising results in inhibiting bacterial growth, suggesting its utility in treating infections caused by resistant strains.
2. Anticancer Activities
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways. This makes it a candidate for further exploration in cancer therapeutics .
3. Drug Development
In the realm of drug discovery, this compound serves as a valuable scaffold for synthesizing novel compounds with enhanced biological activity. Its derivatives can be tailored to improve efficacy and reduce toxicity, making it an essential component in medicinal chemistry research .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes has been a focal point of research. It has been shown to inhibit certain enzyme activities, which can be crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .
2. Cellular Pathway Modulation
Studies have indicated that this compound can modulate cellular signaling pathways, impacting processes such as inflammation and apoptosis. This property opens avenues for its application in diseases where these pathways are disrupted, including cancer and autoimmune disorders .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized as a building block in the synthesis of functional materials. These materials can have applications in sensors, catalysts, and organic electronics due to their electronic properties and stability under various conditions .
2. Catalytic Applications
This compound has potential as a catalyst in organic reactions due to its ability to facilitate chemical transformations efficiently. Its bromine substituent enhances reactivity, making it suitable for applications in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol and analogous compounds:
Substituent Effects on Reactivity and Bioactivity
- 6-Bromo Group: The bromine atom in the target compound and its analogs (e.g., 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethanone ) increases molecular weight and lipophilicity (logP ~2.5–3.0 estimated), enhancing membrane permeability. Bromine also serves as a synthetic handle for cross-coupling reactions, unlike the 2,6-dimethyl groups in pyrazoline derivatives (), which are electron-donating and stabilize the aromatic system .
- Propargyl Alcohol vs. Ketone/Ester: The propargyl alcohol group in the target compound enables hydrogen bonding (critical for crystal packing ) and participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, the ketone in 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethanone lacks hydrogen-bond donors, reducing solubility but increasing metabolic stability . Ethyl esters () balance lipophilicity and hydrolytic lability, making them suitable for prodrug designs .
Biological Activity
The compound 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol , with CAS number 1332703-46-4 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 251.08 g/mol
- Density : 1.55 g/cm³ (predicted)
- Melting Point : 154 °C
- Acidity (pKa) : 13.04 (predicted)
Structural Features
The structure of this compound includes a brominated imidazo[1,2-a]pyridine moiety, which is known for its biological activity. The presence of the bromine atom may enhance the compound's interaction with biological targets due to its electronic properties.
Anticancer Activity
The brominated imidazo derivatives have also been investigated for their anticancer potential. A study highlighted that compounds in this class can inhibit cell proliferation in various cancer cell lines:
| Compound | Cancer Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A (similar structure) | MDA-MB-231 (triple-negative breast cancer) | 0.126 | |
| Compound B (similar structure) | MCF7 (breast cancer) | >17.02 |
These findings suggest that this compound could have similar effects.
The proposed mechanism of action for compounds like this compound often involves:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors by binding to active sites.
- Disruption of Cellular Pathways : They may interfere with signaling pathways critical for cell proliferation and survival.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells.
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various imidazo derivatives, it was found that compounds with bromine substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-brominated counterparts. This suggests that the bromine atom may play a crucial role in enhancing biological activity.
Safety and Toxicity Profiles
Preliminary toxicity assessments indicate that related compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg in mice). This safety profile is promising for further development as therapeutic agents.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 3-(6-bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, propargyl bromide can react with bromoimidazopyridine precursors under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide). Purification often involves column chromatography with ethyl acetate/hexane mixtures . Challenges include steric hindrance from the bromine substituent, which may require extended reaction times (e.g., 48 hours) .
Q. How is the compound characterized structurally?
- Methodological Answer : X-ray crystallography is the gold standard for determining molecular geometry. For example, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks and validating stereochemistry . Complementary techniques include:
- NMR spectroscopy : Key signals include the alkyne proton (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.5–9.0 ppm) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 500.8393 for derivatives) .
Q. What are typical applications of this compound in medicinal chemistry?
- Methodological Answer : The bromoimidazopyridine core serves as a building block for kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras). For instance, it has been incorporated into Aurora kinase inhibitors by conjugating with pyrrole-carboxamide moieties via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Biological assays often involve testing antiproliferative activity in cancer cell lines (e.g., IC₅₀ determinations) .
Advanced Research Questions
Q. How can low yields in Mizoroki–Heck reactions involving this compound be addressed?
- Methodological Answer : Standard heating methods may fail due to poor solubility or decomposition. Microwave-assisted synthesis (e.g., 150°C, 20 minutes) enhances reaction efficiency by improving heat transfer and reducing side reactions. Homogeneous catalysts like Pd(OAc)₂ with ligands (e.g., PPh₃) or continuous-flow systems can further optimize yields . For example, microwave heating increased reaction completion from 0% (conventional) to >80% in model systems .
Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?
- Methodological Answer : Graph set analysis (GSA) and Hirshfeld surface calculations are critical. For instance, Etter’s formalism can classify hydrogen bonds (e.g., D = donor, A = acceptor) into motifs like R₂²(8) rings. Discrepancies between predicted and observed patterns may arise from solvent inclusion or polymorphism. Refinement using SHELXL with restraints on thermal parameters (e.g., U(H) = 1.2U(C)) improves accuracy .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The 6-bromo group directs electrophilic substitution but can hinder oxidative addition in Pd-catalyzed couplings. Computational studies (DFT) reveal that steric effects increase activation barriers by ~5–10 kcal/mol. Strategies to mitigate this include:
- Using bulky ligands (e.g., XPhos) to stabilize Pd(0) intermediates.
- Switching to Sonogashira conditions for alkyne couplings, where the bromine acts as a leaving group .
Q. What analytical methods are used to assess supramolecular interactions in solid-state derivatives?
- Methodological Answer : Pair distribution function (PDF) analysis and Raman spectroscopy complement single-crystal XRD. For example, imidazopyridine derivatives often form π-π stacked dimers (3.5–4.0 Å spacing) and C–H∙∙∙O/N hydrogen bonds. Thermogravimetric analysis (TGA) can assess stability, with decomposition temperatures >200°C indicating robust intermolecular networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
